Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-
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Overview
Description
Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-methyl group and a trichloroethyl group attached to a 4-chlorophenylthio moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- typically involves multiple steps. One common method includes the reaction of 4-methylbenzamide with 2,2,2-trichloroethyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-chlorophenylthiol under controlled conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Partially or fully dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions .
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features .
Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism by which Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- exerts its effects involves interactions with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in enzymes or proteins, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into active sites of enzymes, thereby affecting their function .
Comparison with Similar Compounds
- 4-Methyl-N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 4-Methyl-N-(2,2,2-trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl)-benzamide
- 4-Methyl-N-(2,2,2-trichloro-1-((3-pyridinylmethyl)amino)ethyl)-benzamide
Comparison: Compared to these similar compounds, Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-chlorophenylthio group enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13Cl4NOS |
---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide |
InChI |
InChI=1S/C16H13Cl4NOS/c1-10-2-4-11(5-3-10)14(22)21-15(16(18,19)20)23-13-8-6-12(17)7-9-13/h2-9,15H,1H3,(H,21,22) |
InChI Key |
OCAGWVPJUUSEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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